molecular formula C13H14ClN3O4S B11300395 N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11300395
M. Wt: 343.79 g/mol
InChI Key: UYYHZFCBPYDGCX-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl ethylamine derivative, which is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions might be carried out at elevated temperatures, while reduction reactions may require a more neutral pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. These pathways are crucial for understanding its therapeutic potential and side effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14ClN3O4S

Molecular Weight

343.79 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H14ClN3O4S/c1-7(9-3-5-10(14)6-4-9)17-22(20,21)11-8(2)15-13(19)16-12(11)18/h3-7,17H,1-2H3,(H2,15,16,18,19)

InChI Key

UYYHZFCBPYDGCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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